molecular formula C10H11Cl2N3 B1652811 [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride CAS No. 1609401-39-9

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B1652811
CAS No.: 1609401-39-9
M. Wt: 244.12
InChI Key: MVYGTYKCEISQCG-UHFFFAOYSA-N
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Description

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to an aniline moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Safety and Hazards

Safety measures should be taken when handling pyrazole derivatives. For instance, long-term or frequent contact with the compound should be avoided, and it should be stored in a sealed container, away from oxidizing agents and strong acids or bases .

Future Directions

Pyrazole derivatives have a promising future in the field of medicinal chemistry due to their diverse pharmacological effects. They are potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the 5-position.

    Coupling with Aniline: The chloro-substituted pyrazole is then coupled with aniline in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of corresponding anilines.

Scientific Research Applications

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the production of agrochemicals, dyes, and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)aniline
  • 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)phenol
  • 4-(5-Chloro-3-methyl-1H-pyrazol-1-YL)benzamide

Uniqueness

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical formulations and industrial applications.

Properties

IUPAC Name

4-(5-chloro-3-methylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGTYKCEISQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-39-9
Record name Benzenamine, 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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